molecular formula C20H20F3N5O3 B2611095 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide CAS No. 1334372-33-6

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide

Cat. No.: B2611095
CAS No.: 1334372-33-6
M. Wt: 435.407
InChI Key: BZQCIHFZUXZLRO-UHFFFAOYSA-N
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Description

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a pyridazinone moiety, and a trifluoromethoxybenzyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the pyridazinone structure. The final step involves the introduction of the trifluoromethoxybenzyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to ensure high yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, would be crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications.

Scientific Research Applications

2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethoxy group enhances its binding affinity and selectivity, making it a valuable tool for studying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethyl-1H-pyrazole: A simpler analog with similar reactivity but lacking the pyridazinone and trifluoromethoxybenzyl groups.

    6-oxopyridazin-1(6H)-yl derivatives: Compounds with similar core structures but different substituents, offering varied reactivity and applications.

    Trifluoromethoxybenzyl derivatives: Molecules with the trifluoromethoxybenzyl group but different core structures, used in various chemical and biological studies.

Uniqueness

The uniqueness of 2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-(trifluoromethoxy)benzyl)propanamide lies in its combination of structural elements, which confer distinct reactivity and binding properties. This makes it a versatile compound for diverse scientific research and industrial applications.

Properties

IUPAC Name

2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N5O3/c1-12-10-13(2)27(25-12)17-8-9-18(29)28(26-17)14(3)19(30)24-11-15-6-4-5-7-16(15)31-20(21,22)23/h4-10,14H,11H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQCIHFZUXZLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NCC3=CC=CC=C3OC(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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